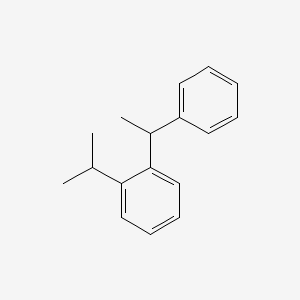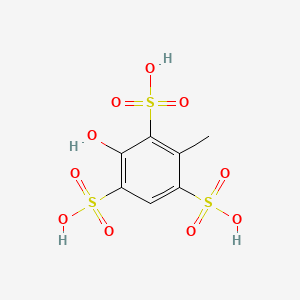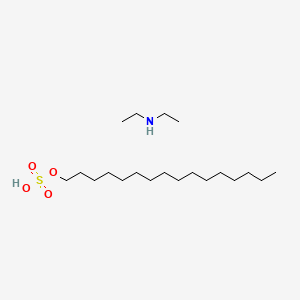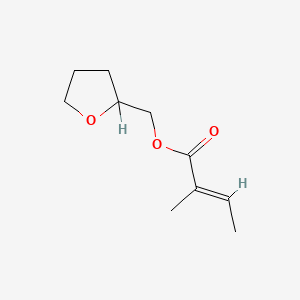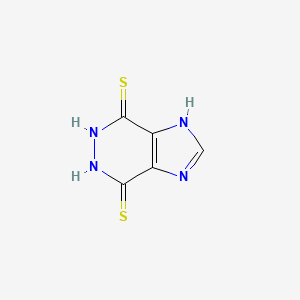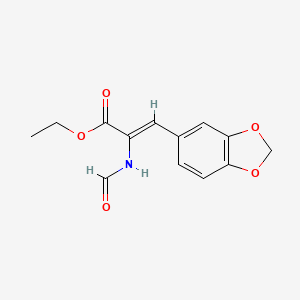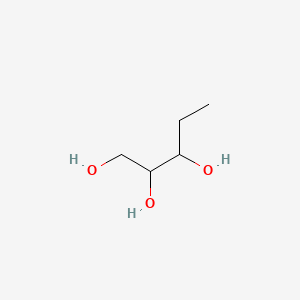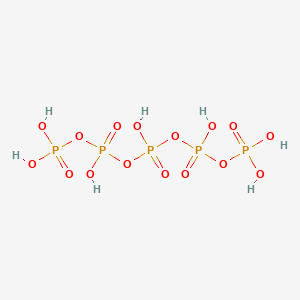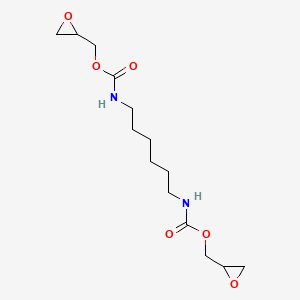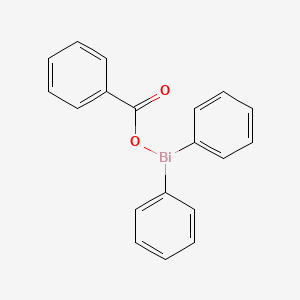
(Benzoyloxy)(diphenyl)bismuthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzoyloxy)(diphenyl)bismuthine is an organobismuth compound characterized by the presence of a bismuth atom bonded to two phenyl groups and one benzoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Benzoyloxy)(diphenyl)bismuthine typically involves the reaction of bismuth trichloride with diphenylbismuthine in the presence of benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bismuth compounds. The general reaction scheme is as follows:
BiCl3+2Ph2Bi+PhCOCl→(PhCOO)Bi(Ph)2+2Ph2BiCl
where (Ph) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: (Benzoyloxy)(diphenyl)bismuthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert it back to bismuth(III) compounds.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Bismuth(V) compounds.
Reduction: Bismuth(III) compounds.
Substitution: Various organobismuth derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(Benzoyloxy)(diphenyl)bismuthine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of other organobismuth compounds, which have applications in catalysis and material science.
Mecanismo De Acción
The mechanism by which (Benzoyloxy)(diphenyl)bismuthine exerts its effects involves the interaction of the bismuth center with biological molecules. The bismuth atom can coordinate with various biomolecules, disrupting their function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Triphenylbismuth: Another organobismuth compound with three phenyl groups.
Bismuth(III) chloride: A simpler bismuth compound used in various chemical reactions.
Bismuth subsalicylate: Known for its medicinal use in treating gastrointestinal disorders.
Uniqueness: (Benzoyloxy)(diphenyl)bismuthine is unique due to the presence of both benzoyloxy and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
83037-43-8 |
|---|---|
Fórmula molecular |
C19H15BiO2 |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
diphenylbismuthanyl benzoate |
InChI |
InChI=1S/C7H6O2.2C6H5.Bi/c8-7(9)6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h1-5H,(H,8,9);2*1-5H;/q;;;+1/p-1 |
Clave InChI |
YGPQHTCSQNCBBO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O[Bi](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



